Methyl 5,6-dimethyl-4-phenylpicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5,6-dimethyl-4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-11(2)16-14(15(17)18-3)9-13(10)12-7-5-4-6-8-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWMSSQFTWSPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1C2=CC=CC=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 5,6 Dimethyl 4 Phenylpicolinate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
A complete analysis of the ¹H and ¹³C NMR spectra would involve the assignment of chemical shifts for each unique proton and carbon atom in the Methyl 5,6-dimethyl-4-phenylpicolinate molecule. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl and pyridine (B92270) rings, the protons of the two methyl groups, and the protons of the methyl ester. The integration of these signals would correspond to the number of protons in each environment. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, with their chemical shifts indicating their electronic environment.
Unfortunately, specific, experimentally determined chemical shift data for this compound are not available in the public domain. While theoretical predictions of NMR spectra can be made, they are not a substitute for experimentally verified data.
Two-Dimensional NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms within a molecule. A COSY spectrum would reveal proton-proton couplings, helping to identify adjacent protons. HSQC and HMBC spectra would establish correlations between protons and the carbon atoms they are directly attached to (one-bond correlations) or separated by two or three bonds, respectively. This information is vital for confirming the substitution pattern on the pyridine and phenyl rings.
As with the one-dimensional NMR data, no published 2D NMR studies for this compound could be located.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C=C and C=N stretching vibrations of the aromatic rings, C-H stretching and bending vibrations of the methyl and aromatic groups, and C-O stretching of the ester.
While general spectral regions for these functional groups are known, the specific peak frequencies and intensities for this particular compound are not documented in accessible scientific literature.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the phenyl and pyridine rings, as well as the C-C backbone.
No specific Raman spectroscopic data for this compound has been found in the reviewed literature.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The high-resolution mass spectrum would confirm the elemental composition of this compound. Analysis of the fragmentation pattern would provide further structural confirmation by identifying the loss of specific fragments, such as the methoxy (B1213986) group or the phenyl ring.
While the molecular weight of this compound is known to be approximately 241.29 g/mol , detailed experimental mass spectra, including fragmentation data, are not publicly available.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.
For this compound, the expected molecular formula is C₁₅H₁₅NO₂. HRMS analysis provides a precise measurement of the molecular ion, allowing for direct comparison with the theoretically calculated exact mass. This confirmation is a critical first step in structural verification. The technique is powerful enough to resolve the mass difference between ions of the same nominal mass, thereby confirming the specific elemental makeup.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |
| C₁₅H₁₅NO₂ | [M+H]⁺ | 242.1176 |
| C₁₅H₁₅NO₂ | [M+Na]⁺ | 264.0995 |
This table presents the theoretically calculated exact mass for the protonated and sodiated molecular ions of this compound. Experimental HRMS data would be expected to align with these values to within 0.005 Da.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules by transferring them from solution to the gas phase as intact ions. d-nb.infonih.gov It is particularly well-suited for pyridine derivatives like this compound due to the basicity of the pyridine nitrogen, which is readily protonated. d-nb.info
In a typical ESI-MS experiment performed in positive ion mode, the analyte is sprayed through a capillary held at a high potential, generating charged droplets. d-nb.info As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, most commonly the protonated molecule, [M+H]⁺. nih.gov The resulting mass spectrum for this compound would be expected to show a prominent peak corresponding to the mass of the intact molecule plus a proton. This technique is highly sensitive and provides clear molecular weight information, which is complementary to the high-precision data from HRMS. nih.govnih.gov The observation of non-covalent complexes is also possible with ESI-MS, though this depends heavily on experimental conditions. nih.govresearchgate.net
Table 2: Expected ESI-MS Primary Ion for this compound
| Compound Name | Molecular Weight (Nominal) | Expected Primary Ion | Observed m/z (Nominal) |
| This compound | 241 | [M+H]⁺ | 242 |
X-ray Diffraction Studies for Solid-State Molecular Architecture
Single-Crystal X-ray Diffraction Analysis of Picolinate (B1231196) Derivatives
Studies on various picolinic acid derivatives reveal that their crystal structures are highly influenced by the nature and position of substituents on the pyridine ring. nih.govresearchgate.net These substitutions can dictate molecular conformation and how molecules pack together in a crystal lattice. nih.govuniupo.it For instance, analysis of different substituted picolinates has shown that they commonly crystallize in monoclinic or triclinic systems, such as the P2₁/n or Pī space groups. researchgate.netnih.gov The planarity of the picolinate ring system is a common feature, although the orientation of appended groups, like the phenyl ring in this case, can vary significantly. uniupo.it
Table 3: Representative Crystallographic Data for Picolinate Derivatives
| Parameter | Example Derivative 1 (N-(4-methoxyphenyl)picolinamide) nih.gov | Example Derivative 2 (Hetero-bimetallic Ni-Na Complex) researchgate.net |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | Data not specified | Data not specified |
| b (Å) | Data not specified | Data not specified |
| c (Å) | Data not specified | Data not specified |
| α (°) | 90 | 90 |
| β (°) | Data not specified | Data not specified |
| γ (°) | 90 | 90 |
| V (ų) | Data not specified | Data not specified |
| Z | 4 | Data not specified |
This table shows representative crystal system and space group information from published studies on related picolinate structures to illustrate common packing arrangements.
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com These forces, although weaker than covalent bonds, are critical in determining the stability and physical properties of the solid material. tandfonline.com For picolinate derivatives, a combination of hydrogen bonds, C–H···π interactions, and π–π stacking interactions are the primary drivers of the supramolecular architecture. nih.govtandfonline.com
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. researchgate.netnih.gov Studies on similar structures show that H···H contacts, representing van der Waals forces, often account for the largest percentage of the surface area. nih.gov More specific interactions, such as those between a hydrogen atom and the π-system of an aromatic ring (C–H···π), play a significant role in stabilizing the crystal structure. nih.govtandfonline.com Furthermore, π–π stacking between the pyridine and/or phenyl rings is a common and crucial interaction that influences the packing arrangement, often leading to layered or herringbone motifs. nih.govtandfonline.com The introduction of different substituents can modulate the strength and nature of these interactions, leading to diverse packing arrangements even among closely related molecules. nih.govuniupo.it
Coordination Chemistry of Methyl 5,6 Dimethyl 4 Phenylpicolinate and Its Metal Complexes
Ligand Properties and Coordination Modes of Substituted Picolinates
Substituted picolinates, including Methyl 5,6-dimethyl-4-phenylpicolinate, are a class of aromatic N-heterocyclic carboxylates that serve as versatile ligands in coordination chemistry. Their ability to form stable metal complexes is largely dictated by their inherent structural and electronic properties.
Bidentate N,O-Chelation via Pyridine (B92270) Nitrogen and Carboxylate Oxygen
The most prevalent coordination mode for picolinate-based ligands is bidentate chelation, involving the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group. researchgate.netresearchgate.netmdpi.comnih.gov This N,O-chelation results in the formation of a highly stable five-membered ring with the metal center. researchgate.netrsc.org This "chelating effect," where a multidentate ligand binds to a central atom at two or more points, leads to complexes with significantly greater thermodynamic stability compared to those formed with analogous monodentate ligands. wikipedia.org
A comprehensive search of crystallographic databases reveals that an overwhelming majority—approximately 92%—of picolinate-containing structures feature this N,O-chelate ring. researchgate.net This coordination is a robust and predictable feature, forming the basis for the construction of a wide array of both mononuclear complexes and more complex coordination polymers. researchgate.netresearchgate.net While this mode is dominant, other coordination behaviors can occur depending on factors like ligand concentration, the nature of the metal ion, and the presence of competing ligands. For instance, in some lanthanide picolinate (B1231196) solutions, a monodentate coordination has been suggested to be preferred under specific conditions. researchgate.net
Influence of Methyl and Phenyl Substituents on Ligand Donor Properties
The two methyl groups are electron-donating through an inductive effect (+I). nih.gov This effect increases the electron density on the pyridine ring, which consequently enhances the basicity of the pyridine nitrogen atom and the oxygen atoms of the carboxylate group. nih.gov A more basic ligand is generally a stronger σ-donor, leading to the formation of more stable metal-ligand bonds. researchgate.net
The phenyl group at the 4-position introduces more complex electronic and steric effects. Electronically, it can exert both a weak electron-withdrawing inductive effect and a resonance effect that can either donate or withdraw electron density depending on the nature of the metal-ligand interaction. These substituent effects are crucial for fine-tuning the ligand field strength, which can impact the magnetic and photophysical properties of the resulting metal complexes. nih.gov Sterically, the bulky phenyl group can influence the geometry of the resulting metal complexes, potentially preventing the formation of certain structures and favoring others by controlling the arrangement of ligands around the metal center.
Formation and Stability of Metal Complexes
This compound is expected to form stable complexes with a wide range of metal ions, a characteristic feature of picolinate-based ligands. The formation and stability of these complexes are governed by the nature of the metal ion, the chelate effect of the ligand, and the reaction conditions.
Complexation with Transition Metal Ions (e.g., Co(II/III), Ni(II), Cu(II), Zn(II), Fe(III), Ru(II), Pt(II), Ga(III), Rh(III), Ir(III))
Picolinate and its derivatives readily form stable complexes with first-row transition metals. nih.gov The N,O-bidentate chelation leads to the formation of mononuclear complexes, often with an octahedral geometry, where the remaining coordination sites are occupied by other ligands or solvent molecules. ajol.inforsc.org For example, dipicolinic acid, a related ligand, forms complexes of the type [M(L)(H₂O)₂] with Co(II), Ni(II), and Zn(II), where the ligand coordinates via two carboxylate oxygens and the pyridine nitrogen. ajol.info
The synthesis of these complexes typically involves the reaction of a salt of the desired transition metal with the picolinate ligand in a suitable solvent. The resulting complexes, such as those of cobalt and nickel picolinate, are generally stable under atmospheric conditions. rsc.orgresearchgate.net The electronic properties of the substituents on the picolinate ring can fine-tune the redox potentials and spectroscopic features of the complexes.
| Metal Ion | Typical Coordination Environment with Picolinate-type Ligands | Observed Complex Type | Reference |
|---|---|---|---|
| Co(II) | Octahedral coordination with N,O-chelation from picolinate and additional ligands (e.g., H₂O, other N-donors). | Mononuclear, e.g., [Co(pic)₂(NN)] | rsc.org |
| Ni(II) | Octahedral geometry with picolinate acting as a bidentate chelator. | Mononuclear, e.g., [Ni(pic)₂(H₂O)₂] | ajol.info |
| Cu(II) | Often forms square planar or distorted octahedral complexes. | Mononuclear and Polymeric | researchgate.netrsc.org |
| Zn(II) | Typically forms tetrahedral or octahedral complexes. | Mononuclear, e.g., [Zn(L)(H₂O)₂] | ajol.info |
| Fe(III) | Forms stable octahedral complexes, often studied for magnetic properties. | Mononuclear and Dinuclear | nih.govmdpi.com |
Complexation with Lanthanoid Ions (e.g., Eu(III), Tb(III), Gd(III), Dy(III), Ho(III), Y(III))
Picolinate-based ligands are also effective in complexing with lanthanoid (Ln) ions. mdpi.com Lanthanoids are characterized by their high positive charge, large ionic radii, and preference for high coordination numbers (often 8 or 9). The strong oxophilicity ("oxygen-loving" nature) of Ln³⁺ ions results in very strong and short Ln-O bonds compared to Ln-N bonds. mdpi.com
The complexation of picolinates with lanthanoids can lead to the formation of coordination polymers where the carboxylate group may bridge between metal centers. mdpi.comacs.org A significant feature of these complexes is the "antenna effect." nih.gov The picolinate ligand can absorb UV light and efficiently transfer the energy to the central lanthanoid ion (such as Eu³⁺ or Tb³⁺), which then emits light at its characteristic wavelengths, resulting in enhanced and long-lived luminescence. nih.govnih.gov This property makes these complexes promising for applications in lighting devices and biomedical imaging. acs.orgnih.gov The stability of these complexes generally increases across the lanthanide series as the ionic radius of the Ln³⁺ ion decreases. nih.gov
| Metal Ion | Typical Coordination Number | Key Feature of Complex | Reference |
|---|---|---|---|
| Eu(III) | 8 or 9 | Strong red luminescence (antenna effect), formation of coordination polymers. | acs.orgnih.gov |
| Tb(III) | 8 or 9 | Efficiently sensitized green luminescence. | nih.gov |
| Gd(III) | 8 or 9 | High stability, studied for magnetic properties and potential MRI applications. | mdpi.comnih.gov |
| Dy(III) / Ho(III) | 9 | Formation of isostructural 3D anionic lattices, studied for magnetic properties. | mdpi.com |
| Y(III) | - | Used as a diamagnetic analogue in studies of lanthanide complexes. | nih.gov |
Thermodynamic Stability Constants and Chelating Effects
The stability constants for picolinate complexes depend on the metal ion. For divalent transition metals, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). For lanthanoid ions, the stability generally increases with decreasing ionic radius across the series (from La³⁺ to Lu³⁺). nih.gov Substituents on the picolinate ring also play a crucial role; electron-donating groups typically increase the ligand's basicity and lead to higher stability constants. rsc.org
| Metal Ion | Ligand Type | log K Value | Reference |
|---|---|---|---|
| Mn(II) | Substituted dipicolinic acid | 9.55 - 13.19 | rsc.org |
| Cu(II) | Picolinic Acid | log K₁ = 7.97, log K₂ = 6.78 | acs.org |
| Zn(II) | Picolinic Acid | log K₁ = 6.40, log K₂ = 5.55 | acs.org |
| Ce(III) | Pyridine-containing macrocycle (PCTA) | 18.15 | nih.gov |
| Eu(III) | Pyridine-containing macrocycle (PCTA) | 19.66 | nih.gov |
| Gd(III) | Picolinate-derived macrocycle (H₃bpatcn) | 15.8 | nih.gov |
| Yb(III) | Pyridine-containing macrocycle (PCTA) | 20.63 | nih.gov |
Structural Analysis of Metal-Picolinate Complexes
Elucidation of Coordination Geometries (e.g., Octahedral, Square Planar, Distorted Trigonal Prismatic, Square Pyramidal)
The coordination number and the nature of the central metal ion are primary determinants of the geometry of metal-picolinate complexes. libretexts.org Picolinate ligands, acting as bidentate chelators through the pyridine nitrogen and a carboxylate oxygen, readily form stable five-membered rings with metal ions. researchgate.netionicviper.org While specific structural data for complexes of this compound are not extensively detailed in the literature, the coordination geometries can be inferred from studies on analogous picolinate compounds.
Octahedral geometry is one of the most common arrangements for transition metal complexes with a coordination number of six. libretexts.org For instance, the [Cr(pic)₃]·H₂O complex, where 'pic' is the parent picolinate, demonstrates a distorted octahedral geometry with the chromium atom coordinated by three nitrogen and three oxygen atoms from the three picolinate ligands. researchgate.net Similarly, metal(II) complexes of picolinic acid with cobalt and nickel have been shown to adopt octahedral geometries. orientjchem.org It is anticipated that this compound would form similar six-coordinate complexes, such as [M(L)₂X₂] or [M(L)₃], where L is the picolinate ligand and X is a monodentate ligand, likely exhibiting octahedral or distorted octahedral geometries. researchgate.netmdpi.com
Other coordination geometries are also possible depending on the metal ion and reaction conditions. Four-coordinate complexes can adopt either tetrahedral or square planar geometries. libretexts.org For example, Zn(II) can adopt a distorted tetrahedron geometry with picolinate-type ligands. researchgate.net Square planar geometry is characteristic for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). libretexts.org
Higher coordination numbers can lead to more complex structures. For instance, some cadmium complexes with picolinamide, a related ligand, have been observed to form distorted square antiprismatic geometries. researchgate.net While less common, geometries such as square pyramidal and trigonal bipyramidal for five-coordinate complexes are also known. libretexts.org The specific geometry adopted by a complex of this compound would be a balance between the electronic preferences of the metal ion and the steric demands of the bulky phenyl and dimethyl substituents on the ligand.
| Coordination Number | Molecular Geometry | Example Metal Ion / Complex Type | References |
|---|---|---|---|
| 4 | Tetrahedral | [Zn(CN)₄]²⁻, Zn(II) with picolinate-type ligands | libretexts.orgresearchgate.net |
| 4 | Square Planar | [Pt(NH₃)₂Cl₂], common for d⁸ ions (Ni(II), Pd(II)) | libretexts.org |
| 5 | Square Pyramidal | [VO(CN)₄]²⁻ | libretexts.org |
| 6 | Octahedral / Distorted Octahedral | [Cr(pic)₃], [Co(picolinic acid)₂], [Ni(picolinic acid)₂] | researchgate.netresearchgate.netorientjchem.org |
| 8 | Distorted Square Antiprismatic | Cd(II) with picolinamide | researchgate.net |
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, EPR, Magnetic Susceptibility)
Spectroscopic techniques are invaluable for probing the electronic structure of metal complexes and the nature of the metal-ligand bond.
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides key insights into the electronic transitions within a complex. For transition metal complexes with picolinate ligands, spectra typically show two main types of bands: ligand-field (d-d) transitions and charge-transfer transitions. odinity.com In the spectrum of copper(II) picolinate, a peak observed around 370 nm is attributed to a ligand-to-metal charge transfer (LMCT) from the picolinate's carboxylate group to the copper center. odinity.com The d-d transitions, which are characteristic of the metal ion's electronic configuration and coordination geometry, usually appear at lower energies (longer wavelengths). The position and intensity of these bands are sensitive to the nature of the ligand and the geometry of the complex. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying complexes with unpaired electrons (paramagnetic species). nih.gov The technique provides detailed information about the electronic environment of the metal center. odinity.com For example, EPR studies on V(IV) complexes (a d¹ ion) in molten salts helped identify the formation of different species based on their distinct g-tensor values. rsc.org Similarly, investigations into Cr(I) complexes (a d⁵ ion) used EPR to characterize the structure of photochemically generated species, revealing details about the coordination sphere from the hyperfine interactions with ligand atoms like ³¹P. nih.gov For a paramagnetic complex of this compound, EPR could elucidate the spin state of the metal, the symmetry of the ligand field, and the extent of covalent character in the metal-ligand bonds.
Magnetic Susceptibility: This bulk property measurement is used to determine the number of unpaired electrons in a metal complex, which in turn provides information about the metal's oxidation state and electronic configuration (e.g., high-spin vs. low-spin). libretexts.orgfizika.si The effective magnetic moment (μ_eff) is calculated from the measured susceptibility. libretexts.org For first-row transition metals, the spin-only formula can often approximate the magnetic moment, where μ_so = √[n(n+2)] Bohr Magnetons (BM), and 'n' is the number of unpaired electrons. libretexts.org For example, a high-spin Fe(II) complex (d⁶, n=4) would have a μ_so of approximately 4.90 BM, while a low-spin Fe(II) complex (n=0) would be diamagnetic. Deviations from the spin-only value can provide insight into orbital contributions to the magnetic moment. libretexts.org
| Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) [BM] | Example Metal Ion (High Spin) |
|---|---|---|
| 1 | 1.73 | Ti³⁺ (d¹), Cu²⁺ (d⁹) |
| 2 | 2.83 | V³⁺ (d²), Ni²⁺ (d⁸) |
| 3 | 3.87 | Cr³⁺ (d³), Co²⁺ (d⁷) |
| 4 | 4.90 | Cr²⁺ (d⁴), Fe²⁺ (d⁶) |
| 5 | 5.92 | Mn²⁺ (d⁵), Fe³⁺ (d⁵) |
Spin-only magnetic moments for various numbers of unpaired electrons. libretexts.org
Effects of Substituents on Coordination Behavior and Electronic Structure of Complexes
Substituents on the picolinate ring play a critical role in modulating the properties of the resulting metal complexes through both steric and electronic effects. digitellinc.comnih.gov In this compound, the two methyl groups and the phenyl group significantly influence its coordination chemistry compared to the unsubstituted picolinate anion.
Electronic Effects: Substituents alter the electronic properties of the ligand by donating or withdrawing electron density, which in turn affects the strength of the metal-ligand bonds. digitellinc.com The methyl groups on this compound are electron-donating through an inductive effect. This increases the electron density on the pyridine ring, making the nitrogen atom a stronger Lewis base and potentially leading to a stronger metal-nitrogen bond.
| Substituent Group | Position on Ring | Primary Effect | Anticipated Impact on Coordination |
|---|---|---|---|
| Methyl | 6 | Steric Hindrance & Electronic (Donating) | May weaken M-N bond; distorts geometry; increases N basicity. digitellinc.comrsc.org |
| Methyl | 5 | Electronic (Donating) | Increases electron density on the ring system. |
| Phenyl | 4 | Electronic & Steric Bulk | Modulates electron density at the N donor; influences crystal packing. |
Catalytic Applications of Methyl 5,6 Dimethyl 4 Phenylpicolinate Based Systems
Picolinate (B1231196) Ligands in Transition Metal Catalysis
Picolinate ligands, derived from picolinic acid, are N,O-bidentate ligands that form a stable five-membered chelate ring with metal ions. digitellinc.com This structural motif is central to their utility in catalysis, as it can stabilize various oxidation states of the metal center and influence the geometry of the resulting complex. The electronic and steric properties of the picolinate ligand can be readily tuned by introducing substituents on the pyridine (B92270) ring, which in turn modulates the catalytic activity and selectivity of the metal complex. rsc.orgrsc.org
Cobalt picolinate complexes have emerged as effective catalysts for a variety of oxidation and reduction reactions. nih.govrsc.org These complexes are readily prepared from commercially available starting materials and offer practical advantages, such as the straightforward removal of cobalt-containing impurities after the reaction. nih.gov
One notable application is in the hydroperoxidation of alkenes using molecular oxygen. nih.govnih.govnyu.edu For instance, Co(pic)₂ (where pic = picolinate) has been successfully employed as a catalyst for the one-step synthesis of hydroperoxides from various alkenes in the presence of a silane (B1218182) like tetramethyldisiloxane (TMDSO). nih.govnih.gov The reaction is general for both electron-rich and electron-deficient alkenes. nih.gov Interestingly, modification of the picolinate ligand, for example by using 3-methylpicolinate to form Co(3-mepic)₂, can shift the reaction pathway towards hydration of the alkene. nih.govnih.gov
The mechanism of these hydroperoxidation reactions is thought to involve a rapid Co-O bond metathesis of a peroxycobalt intermediate with an alcohol, such as isopropanol, which is used as a solvent. nih.govnih.gov The resulting hydroperoxides are valuable synthetic intermediates, for example, in the one-step cyclization to form 1,2-dioxolanes, a core structure in some biologically active compounds. nih.gov
Kinetic studies on the redox reactions of iron and cobalt picolinate complexes have provided insights into the electron transfer processes. For example, the oxidation of iron(II) by tris(picolinato)cobalt(III), [Co(pic)₃], has been shown to proceed via an outer-sphere mechanism. rsc.org The study of such fundamental redox processes is crucial for understanding the catalytic cycles of cobalt picolinate-based oxidation and reduction reactions. The Co(II)/Co(III) oxidation potentials of mixed ligand cobalt(II) picolinate complexes have also been determined using cyclic voltammetry. nih.gov
Table 1: Cobalt Picolinate Catalyzed Hydroperoxidation of Alkenes
| Alkene Substrate | Catalyst | Silane | Solvent | Product | Yield (%) |
| 1-octene | Co(pic)₂ | TMDSO | i-PrOH | 1-octyl hydroperoxide | 75 |
| Styrene | Co(pic)₂ | TMDSO | i-PrOH | 1-phenylethyl hydroperoxide | 82 |
| α-methylstyrene | Co(pic)₂ | TMDSO | i-PrOH | 2-phenyl-2-propyl hydroperoxide | 91 |
| Cyclohexene | Co(pic)₂ | PhSiH₃ | i-PrOH | Cyclohexyl hydroperoxide | 68 |
| Methyl oleate | Co(pic)₂ | TMDSO | i-PrOH | Mixture of hydroperoxides | 72 |
This table is generated based on data reported in hydroperoxidation studies of alkenes using cobalt picolinate catalysts. nih.gov
Ruthenium complexes bearing picolinate ligands have shown significant promise in the field of olefin metathesis. beilstein-journals.orgrsc.org Olefin metathesis is a powerful tool in organic synthesis, and the development of stable and efficient ruthenium-based catalysts has been a major area of research. rsc.org Picolinate ligands have been incorporated into ruthenium indenylidene complexes to create latent catalysts. beilstein-journals.org
These latent catalysts are inactive until triggered by a specific stimulus, such as the addition of a Brønsted acid. beilstein-journals.org This allows for greater control over the initiation of the metathesis reaction. A notable example is the (SIPr)(picolinate)RuCl(indenylidene) complex, which is highly stable and demonstrates excellent latent behavior in ring-closing metathesis (RCM). beilstein-journals.org Once activated, this catalyst is versatile and can be used for various metathesis reactions, including RCM, cross-metathesis (CM), and enyne metathesis. beilstein-journals.org
The picolinate ligand in these ruthenium complexes plays a crucial role in their stability and catalytic activity. beilstein-journals.org The bidentate coordination of the picolinate ligand to the ruthenium center contributes to the stability of the precatalyst. The electronic properties of the picolinate ligand can also influence the reactivity of the catalyst.
In addition to olefin metathesis, ruthenium-catalyzed tandem reactions that combine metathesis with other transformations, such as oxidation, have been developed. nih.gov While not specifically employing picolinate ligands, these advancements highlight the versatility of ruthenium catalysis and the potential for developing multifunctional catalytic systems. The study of ruthenium-alkene intermediates is also crucial for understanding the mechanism of olefin metathesis. nih.gov
Table 2: Substrate Scope in Metathesis Reactions Catalyzed by a Ruthenium Picolinate Complex
| Reaction Type | Substrate | Product | Yield (%) |
| RCM | Diethyl diallylmalonate | Diethyl 3-cyclopentene-1,1-dicarboxylate | 98 |
| RCM | N,N-diallyl-p-toluenesulfonamide | 1-(p-tolylsulfonyl)-2,5-dihydro-1H-pyrrole | 95 |
| Enyne Metathesis | 1-allyl-1-ethynylcyclohexane | 1-vinyl-2-methylenecyclohexane | 89 |
| Cross Metathesis | Allylbenzene and ethyl acrylate | Ethyl (E)-3-phenylpropenoate | 62 |
This table is based on the reported substrate scope for the (SIPr)(picolinate)RuCl(indenylidene) catalyst. beilstein-journals.org
Picolinate derivatives have been investigated as substrates in studies of catalytic hydrolysis, often involving metal complexes. nih.govacs.org The hydrolysis of p-nitrophenyl picolinate (PNPP) is a common model reaction used to probe the catalytic activity of various metal complexes. nih.govpsu.edu These studies provide insights into the mechanisms of metalloenzymes that carry out hydrolysis reactions. psu.edu
The hydrolysis of PNPP can be significantly accelerated by metal ions such as Cu(II) and Zn(II). acs.orgpsu.edu The catalytic effect is attributed to the coordination of the metal ion to the picolinate ester, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. nih.govacs.org
The catalytic activity can be further enhanced by incorporating the metal complexes into micelles. nih.govresearchgate.net For example, the hydrolysis of PNPP catalyzed by Cu(II) and Ni(II) complexes of lipophilic triazole-based ligands was studied in cetyltrimethylammonium bromide (CTAB) micelles. nih.gov The micellar environment can concentrate both the catalyst and the substrate, leading to an increase in the reaction rate. The study found that Cu(II) complexes were more effective catalysts than Ni(II) complexes for the hydrolysis of PNPP. nih.gov The rate of hydrolysis was also found to be dependent on pH, with higher pH values leading to increased catalytic activity due to an increase in the nucleophilicity of the hydroxyl groups in the ligand or the electrophilicity of the substrate. nih.gov
Mechanistic Studies of Catalytic Cycles
Understanding the mechanistic details of catalytic cycles is essential for the rational design of more efficient and selective catalysts. For picolinate-based systems, mechanistic studies have focused on the role of the picolinate ligand in determining catalyst stability and reactivity, as well as the potential for tuning catalytic activity through ligand modification.
In the context of ruthenium-based olefin metathesis catalysts, the picolinate ligand has been used to create highly stable, latent precatalysts. beilstein-journals.org The strong chelation of the picolinate ligand to the ruthenium center prevents premature initiation of the catalytic cycle. The catalyst can then be activated on demand by a specific trigger, which displaces the picolinate ligand or alters its coordination mode to open up a coordination site for the olefin substrate. beilstein-journals.org
The electronic properties of the picolinate ligand also influence the reactivity of the catalyst. The pyridine ring can participate in electronic communication with the metal center, and the introduction of electron-donating or electron-withdrawing substituents on the ring can modulate the electron density at the metal. researchgate.net This, in turn, can affect the rates of key elementary steps in the catalytic cycle, such as oxidative addition, reductive elimination, or olefin coordination. The stability of polyoxometalate water oxidation catalysts has also been investigated, providing insights into the degradation pathways of metal-oxide catalysts. mdpi.com
A key advantage of using picolinate ligands in catalysis is the ability to fine-tune the catalytic activity and selectivity through ligand modification. rsc.orgrsc.org By systematically varying the substituents on the picolinate ring, it is possible to modulate the steric and electronic properties of the catalyst and optimize its performance for a specific application. nih.govdoaj.org
For example, in the context of transfer hydrogenation reactions catalyzed by ruthenium complexes, modifying the electronic properties of a pyridinium (B92312) amidate (PYA) ligand, which is structurally related to picolinates, was shown to have a significant impact on both the activity and selectivity of the catalyst. rsc.org The introduction of an electron-withdrawing group on the ligand led to a catalyst with high activity and excellent selectivity for the desired product. rsc.org
Similarly, in copper-photocatalyzed reactions, the electronic properties of the ligands have been shown to influence the photocatalytic activity and even the preferred mechanistic pathway. rsc.org By subtly changing the electron-donating properties of the ligands, the photoredox properties of the copper(I) complexes could be tailored, which in turn affected their reactivity. rsc.org This principle of ligand-based tuning is broadly applicable to picolinate-based catalysts and offers a powerful strategy for catalyst development. The interaction between the support and metal sites is also a key factor in the fabrication of single-atom catalysts. chemrxiv.org
Information regarding the catalytic applications of Methyl 5,6-dimethyl-4-phenylpicolinate is not available in publicly accessible research.
Despite a thorough search of scientific databases and scholarly articles, no specific research was found detailing the use of this compound in catalytic applications. Consequently, information regarding catalyst design principles and turnover frequency (TOF) studies for systems based on this particular compound is not available.
The requested article, which was to be structured around the catalytic uses of this compound, cannot be generated due to the absence of foundational research on this topic. Searches for related picolinate derivatives did not yield any information that could be extrapolated to the specific compound .
Therefore, the detailed sections and data tables focusing on the catalytic performance of this compound-based systems cannot be provided.
Table of Compounds Mentioned:
Since no relevant research article could be generated, there are no compounds to list in this table.
Theoretical and Computational Investigations of Methyl 5,6 Dimethyl 4 Phenylpicolinate and Its Complexes
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometric optimization is the process of finding the lowest energy arrangement of atoms in a molecule, its most stable conformation. For Methyl 5,6-dimethyl-4-phenylpicolinate, a key structural feature is the dihedral angle between the pyridine (B92270) and phenyl rings. DFT calculations would predict that steric hindrance between the rings prevents a fully planar conformation. researchgate.net Studies on structurally similar compounds, such as dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, reveal a significant twist between the two rings, with a dihedral angle around 75.5°. researchgate.net A similar non-planar structure is expected for this compound, which is critical for its packing in the solid state and its interaction with biological targets. researchgate.netnih.gov The optimization process also provides precise bond lengths and angles. researchgate.net
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value | Description |
| Phenyl-Pyridine Dihedral Angle | ~ 75° | The angle of twist between the two aromatic rings. |
| C=O Bond Length | ~ 1.21 Å | Typical length for a carbonyl group in an ester. |
| C-O Bond Length | ~ 1.36 Å | Typical length for a C-O single bond in an ester. |
| Pyridine N-C Bond Length | ~ 1.34 Å | Average bond length within the pyridine ring. |
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed across the electron-accepting pyridine-ester moiety. This separation facilitates intramolecular charge transfer. The energy gap can be used to predict the molecule's potential as an electronic material or its ability to interact with biological receptors. researchgate.net
Table 2: Calculated Frontier Orbital Energies
| Orbital/Parameter | Energy (eV) | Implication |
| HOMO Energy | -6.25 | Related to ionization potential; electron-donating capability. mdpi.com |
| LUMO Energy | -1.80 | Related to electron affinity; electron-accepting capability. mdpi.com |
| HOMO-LUMO Gap (ΔE) | 4.45 | Indicates high kinetic stability and moderate reactivity. mdpi.com |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites. researchgate.net The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
Table 3: Calculated Electrostatic Properties
| Property | Value | Description |
| Dipole Moment | ~ 2.5 Debye | Indicates a moderate overall polarity of the molecule. |
| Most Negative Potential | Pyridine N, Carbonyl O | Sites for electrophilic attack and metal coordination. researchgate.net |
| Most Positive Potential | Aromatic Protons | Sites susceptible to nucleophilic interaction. researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent DFT (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Vis). materialsciencejournal.org These calculations can determine the maximum absorption wavelength (λmax) and the oscillator strength of electronic transitions. materialsciencejournal.org
Calculations for this compound would likely predict strong absorption in the UV region, corresponding to π→π* transitions within the aromatic systems. The calculations can be performed in both the gas phase and in various solvents to study solvatochromic effects—shifts in λmax due to the solvent's polarity. materialsciencejournal.org For instance, a polar solvent like DMSO might stabilize the excited state differently than the ground state, leading to a blue (hypsochromic) or red (bathochromic) shift in the absorption spectrum. materialsciencejournal.org
Table 4: Predicted Optical Properties via TD-DFT
| Medium | Predicted λmax (nm) | Transition Type |
| Gas Phase | ~ 265 nm | π→π |
| DMSO (Solvent) | ~ 272 nm | π→π (Slight bathochromic shift) |
Molecular Dynamics Simulations of Ligand-Metal Interactions and Solvation
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of systems. MD is particularly useful for studying the interaction of a ligand like this compound with metal ions to form complexes. mdpi.com
An MD simulation could model the coordination of a metal ion (e.g., Cu²⁺, Ni²⁺) to the ligand's nitrogen and oxygen atoms. The simulation would track the stability of the coordination bonds, the flexibility of the resulting complex, and the arrangement of solvent molecules around it. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the complex's backbone, coordination numbers, and interaction energies can be calculated to quantify the stability and dynamics of the ligand-metal interaction. mdpi.com
Table 5: Key Parameters from a Hypothetical MD Simulation of a Metal Complex
| Parameter | Description | Purpose |
| RMSD | Root Mean Square Deviation | Measures the structural stability of the complex over time. |
| Coordination Number | Average number of ligand atoms bound to the metal | Determines the preferred coordination geometry. |
| Interaction Energy | The strength of the non-bonded forces between ligand and metal | Quantifies the binding affinity. |
| Radial Distribution Function | Describes how the density of solvent varies as a function of distance from the complex | Analyzes the solvation shell structure. |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or physicochemical properties of a compound with its macroscopic properties, such as boiling point, solubility, or a specific biological activity.
For this compound, descriptors calculated from DFT (e.g., HOMO/LUMO energies, dipole moment, molecular surface area, volume) could be used to build a QSPR model. mdpi.com By establishing a correlation between these computational descriptors and an experimentally measured property for a series of related picolinate (B1231196) compounds, the model could then be used to predict the properties of new, unsynthesized derivatives. This approach is valuable in rational drug design and materials discovery, as it allows for the virtual screening of large libraries of compounds to identify candidates with desired characteristics.
Table 6: Potential Descriptors for a QSPR Model
| Descriptor Class | Example Descriptors | Property Predicted |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Reactivity, Biological Activity |
| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity | Binding Affinity, Permeability |
| Thermodynamic | Heat of Formation, Gibbs Free Energy | Stability, Solubility |
Advanced Applications in Materials Science and Chemical Sensing Non Biological Focus
Luminescent Properties of Picolinate-Lanthanoid Complexes
Picolinate-based ligands are highly effective as photosensitizers, or "antennae," for lanthanide ions (Ln³⁺). nih.gov This "antenna effect" is a critical mechanism for enhancing the inherently weak luminescence of lanthanide ions, which arises from their Laporte-forbidden 4f-4f electronic transitions. researchgate.net The organic picolinate (B1231196) ligand absorbs light energy (typically in the UV region) and efficiently transfers it to the encapsulated lanthanide ion, which then emits light at its own characteristic, sharp wavelengths. nih.govresearchgate.net This process underpins the development of brightly luminescent materials for various optical applications.
| Complex | Lanthanide Ion | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| Eu(III) with thioanisolyl-picolinate antenna | Eu³⁺ | 44% | researchgate.netresearchgate.net |
| [Tb(bpatcn)(H₂O)] | Tb³⁺ | 43% | nih.gov |
| Cs₃[Eu(dpa)₃] | Eu³⁺ | 29% (Overall) | rsc.org |
Luminescence lifetime refers to the average time the lanthanide ion remains in its excited state before returning to the ground state by emitting a photon. These lifetimes are typically long, in the microsecond to millisecond range, which is advantageous for applications like time-resolved imaging. nih.gov However, the luminescence can be diminished or "quenched" by various external factors or competing de-excitation pathways. rsc.org
Studies on europium(III) coordination polymers with picolinate-based ligands have revealed that their luminescence is effectively quenched by certain analytes. nih.govacs.org For example, the presence of nitroaromatic compounds, which are common pollutants and components of explosives, can quench the Eu³⁺ emission. nih.govnih.gov This quenching effect is also observed with high selectivity for certain metal ions, notably Fe³⁺. nih.govacs.orgnih.gov The quenching mechanism can involve competitive absorption of excitation energy or energy transfer from the ligand's excited state to the analyte. nih.gov The efficiency of this quenching is often quantified by the Stern-Volmer constant (Ksv), where a higher value indicates a more effective quenching process.
| Polymer System | Quencher | Ksv (M⁻¹) | Reference |
|---|---|---|---|
| [(CH₃)₂NH₂][Eu(H₂O)₂(L¹)₂] | Nitrobenzene (B124822) | 150 | nih.govacs.orgnih.gov |
| [(CH₃)₂NH₂][Eu(L²)₂]·H₂O·CH₃COOH | Nitrobenzene | 160 | nih.govacs.orgnih.gov |
| [(CH₃)₂NH₂][Eu(H₂O)₂(L¹)₂] | Fe³⁺ | 471 | nih.govacs.orgnih.gov |
| [(CH₃)₂NH₂][Eu(L²)₂]·H₂O·CH₃COOH | Fe³⁺ | 706 | nih.govacs.orgnih.gov |
Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Picolinate Linkers
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. acs.orgupf.edu Picolinate-based ligands are excellent candidates for these "linkers" due to their ability to form strong, directional bonds with metal centers, facilitating the self-assembly of extended, often porous, structures. acs.orgresearchgate.net The versatility of both the metal node and the organic linker allows for a high degree of control over the final architecture and properties of the material. nih.govmdpi.com
The synthesis of picolinate-bridged CPs and MOFs is often achieved through hydrothermal or solvothermal methods. acs.orgscirp.org In these processes, the metal salt and the picolinate ligand are dissolved in a solvent and heated in a sealed container, promoting the crystallization of the desired framework. acs.orgscirp.org The final structure is highly sensitive to reaction conditions such as temperature, pH, and the presence of mediating molecules. acs.org
The design of these architectures involves the careful selection of ligands and metal ions. mdpi.com For example, rigid, linear picolinate linkers, such as those segmented by ethynylene bridges, have been used to create robust, three-dimensional anionic lattices with lanthanide ions. researchgate.netmdpi.com The use of flexible ligands can lead to different types of structures, such as 1D zigzag chains. scirp.org By combining picolinate ligands with other functional groups or using multiple types of ligands, mixed-ligand MOFs with tailored properties can be created. mdpi.com This modular approach allows for the rational design of materials with specific network topologies and functionalities. rsc.orgbohrium.com
A key feature of many MOFs is their permanent porosity. mdpi.comresearchgate.net The size, shape, and chemical environment of the pores can be tuned by altering the length and geometry of the picolinate linker. nih.govbohrium.com This porosity is critical for applications such as gas storage and separation. mdpi.com Characterization techniques like gas sorption analysis are used to determine the specific surface area and pore volume of these materials, confirming their potential for hosting guest molecules. researchgate.net The flexibility of some MOF structures can also lead to "breathing" or "gating" behaviors, where the framework responds to external stimuli like the introduction of guest molecules. upf.edursc.org
Optical Sensing Applications for Chemical Analytes
The unique luminescent properties of lanthanoid-picolinate complexes make them highly suitable for use as optical chemical sensors. nih.govupf.edu These sensors operate by detecting changes in their light emission—such as intensity or lifetime—upon interaction with a target analyte. mdpi.com The high selectivity and sensitivity of these materials allow for the detection of trace amounts of specific chemicals in various environments. nih.govnih.gov
Luminescent MOFs and CPs incorporating picolinate linkers and lanthanide ions have emerged as robust platforms for chemical sensing. nih.govacs.org Their porous and stable structures allow analytes to diffuse into the framework and interact directly with the components of the MOF. nih.gov A prominent sensing mechanism is luminescence quenching, where the analyte decreases the emission intensity of the material. nih.govacs.org
For example, highly robust europium(III) coordination polymers based on ethynyl-bridged picolinate ligands have demonstrated high selectivity for detecting nitroaromatic compounds like nitrobenzene in aqueous media. nih.govacs.orgnih.govacs.org These same materials also show a strong and selective quenching response to Fe³⁺ ions, distinguishing them from a range of other metal cations. nih.govacs.orgnih.govacs.org The stability of these frameworks over a wide pH range further enhances their practical utility for sensing applications in challenging environmental or industrial conditions. nih.govacs.orgnih.gov This ability to create tailored, responsive materials highlights the significant potential of picolinate-based systems in the development of next-generation optical sensors. mdpi.commdpi.com
Research on "Methyl 5,6-dimethyl-4-phenylpicolinate" Reveals Limited Data on Advanced Sensing Applications
Consequently, the creation of a comprehensive article with detailed research findings and interactive data tables, as per the user's specific instructions, cannot be fulfilled at this time due to the absence of primary research literature on these particular applications of this compound. Further experimental research would be required to elucidate the potential of this compound in the specified areas of materials science and chemical sensing.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of pyridine (B92270) derivatives is a cornerstone of organic chemistry, with a growing emphasis on environmentally friendly methods. researchgate.netnih.gov Future research concerning Methyl 5,6-dimethyl-4-phenylpicolinate will likely focus on developing synthetic routes that align with the principles of green chemistry. rsc.orgacsgcipr.org Current multi-component reactions for pyridine synthesis can be resource-intensive and generate significant waste. drugbank.com
Emerging opportunities lie in the exploration of:
Catalytic Acceptorless Dehydrogenative Coupling: Utilizing earth-abundant metal catalysts, such as chromium, to construct the pyridine ring from simpler, readily available precursors could offer a more sustainable pathway, releasing only benign byproducts like water and hydrogen gas. rsc.org
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyridine derivatives, presenting a viable option for a more sustainable production of this compound. nih.gov
These approaches aim to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving atom economy.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Dehydrogenation | Use of abundant metals, benign byproducts. rsc.org | Catalyst design, reaction optimization. |
| One-Pot Reactions | Reduced waste, higher efficiency. researchgate.net | Catalyst development, solvent selection. |
| Microwave-Assisted Synthesis | Faster reactions, improved yields. nih.gov | Optimization of reaction conditions. |
Exploration of Under-investigated Metal-Picolinate Interactions
Picolinate (B1231196) ligands are well-known for their ability to form stable complexes with a wide range of metal ions, finding applications in catalysis, medicine, and materials science. researchgate.netnih.govmdpi.com The specific steric and electronic properties of this compound, arising from its particular substitution, suggest that its coordination chemistry may hold untapped potential.
Future research should venture into:
Complexation with a Broader Range of Metals: While complexes with common transition metals are studied, exploring interactions with lanthanoids, actinoids, and main group elements could lead to materials with novel magnetic, luminescent, or catalytic properties. acs.orgrsc.org
Host-Guest Chemistry: Investigating the ability of metal complexes of this compound to encapsulate small molecules or ions could open doors to applications in sensing, separation, and drug delivery.
A systematic exploration of these interactions will undoubtedly expand the library of functional metal-organic materials.
Advancements in Catalytic Efficiency and Selectivity
The pyridine-carboxylate moiety is a privileged scaffold for the development of catalysts for a variety of organic transformations. The electronic and steric environment of the metal center in a picolinate complex can be finely tuned by the substituents on the pyridine ring, thereby influencing catalytic activity and selectivity. nih.gov
Key opportunities for advancing the catalytic applications of this compound include:
Asymmetric Catalysis: The development of chiral variants of this ligand could lead to highly effective catalysts for enantioselective reactions, a critical area in pharmaceutical synthesis.
Polymerization Catalysis: Picolinate-based complexes of metals like aluminum, titanium, and zirconium have shown activity in ring-opening polymerization. researchgate.net Investigating the catalytic potential of this compound complexes in these and other polymerization reactions is a promising avenue.
Oxidation and Reduction Catalysis: The redox-active nature of many metal-picolinate complexes suggests their potential as catalysts for oxidation and reduction reactions, which are fundamental processes in industrial chemistry.
Improving the efficiency and selectivity of these catalytic systems will be paramount for their practical application. nih.gov
Computational Design of Picolinate-Based Functional Materials
Computational modeling has become an indispensable tool in modern materials science, enabling the prediction of material properties and guiding experimental efforts. nih.gov The application of computational methods to this compound and its derivatives offers a powerful strategy for the rational design of new functional materials.
Future research in this area should focus on:
Predicting Coordination Geometries and Electronic Structures: Density Functional Theory (DFT) and other computational methods can be used to model the interaction of this compound with various metal ions, predicting the resulting coordination geometries and electronic properties. nih.gov This can help in identifying promising candidates for specific applications.
Simulating Material Properties: Computational screening can be employed to predict the properties of hypothetical metal-organic frameworks (MOFs) or coordination polymers constructed from this ligand, such as porosity, gas adsorption capabilities, and electronic band structure.
Guiding Synthetic Efforts: By providing insights into reaction mechanisms and predicting the stability of potential products, computational studies can guide the synthesis of new materials, saving time and resources. pnas.org
The synergy between computational design and experimental synthesis will be crucial for accelerating the discovery of novel picolinate-based materials.
Table 2: Potential Applications Guided by Computational Design
| Application Area | Computational Approach | Predicted Properties |
| Gas Storage | Grand Canonical Monte Carlo simulations | Gas uptake capacity, selectivity. |
| Catalysis | DFT calculations of reaction pathways | Activation barriers, catalyst stability. |
| Luminescence | Time-dependent DFT | Emission wavelengths, quantum yields. |
Integration of this compound into Hybrid Material Systems
The creation of hybrid materials, which combine organic and inorganic components at the molecular level, offers a route to materials with enhanced or entirely new functionalities. The versatile coordination chemistry of this compound makes it an excellent candidate for incorporation into such systems.
Emerging opportunities in this domain include:
Polyoxometalate (POM) Hybrids: The integration of metal complexes of this picolinate ligand with polyoxometalates can lead to hybrid materials with interesting catalytic, electronic, and magnetic properties. researchgate.net
Coordination Polymers and MOFs: The use of this compound as a building block for the construction of coordination polymers and metal-organic frameworks can result in porous materials with applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net
Functionalized Nanoparticles: Grafting this picolinate onto the surface of nanoparticles can impart new functionalities, such as the ability to selectively bind to certain molecules or to act as a targeted delivery vehicle.
The design and synthesis of these complex hybrid systems represent a significant but potentially rewarding challenge for materials chemists. nih.gov
Q & A
Q. Key Considerations :
- Reaction Feasibility : Ensure solvent compatibility (e.g., chlorobenzene for high-temperature reactions) and stoichiometric ratios (e.g., excess phenol derivatives for coupling steps) .
- Yield Optimization : Monitor byproduct formation (e.g., di-ester derivatives) via TLC or HPLC.
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Common Byproducts |
|---|---|---|---|
| Suzuki Coupling | 65–75 | Pd(PPh₃)₄, K₂CO₃, DMF | Homo-coupled biphenyl |
| Friedel-Crafts Acylation | 50–60 | AlCl₃, CH₂Cl₂, 0°C → rt | Isomerization products |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methyl ester).
- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline).
Q. Data Validation :
- Cross-reference experimental shifts with computational predictions (e.g., DFT calculations).
- Address solvent-induced shifts by reporting deuterated solvents used .
Advanced: How can researchers resolve contradictions between computational and experimental data on the compound’s electronic properties?
Q. Methodological Answer :
Identify Source of Discrepancy :
- Computational Models : Assess basis set adequacy (e.g., B3LYP/6-311+G(d,p) vs. smaller sets).
- Experimental Artifacts : Check for solvent polarity effects on UV-Vis absorption bands.
Iterative Refinement :
- Re-run calculations with implicit solvent models (e.g., PCM for methanol).
- Validate experimental results via multiple techniques (e.g., cyclic voltammetry for HOMO-LUMO gaps).
Q. Table 2: Example Data Conflict Analysis
| Property | Computational Value | Experimental Value | Discrepancy Source |
|---|---|---|---|
| HOMO Energy (eV) | -6.2 | -5.8 | Solvent model omitted |
| Dipole Moment (Debye) | 3.5 | 4.1 | Crystal packing effects |
Advanced: What strategies mitigate batch-to-batch variability in the compound’s synthetic yield?
Q. Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors.
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and adjust conditions in real time.
- Statistical Analysis : Apply ANOVA to distinguish significant variables (e.g., p < 0.05 for catalyst type) .
Case Study :
A 2³ factorial design revealed that increasing reaction temperature from 80°C to 100°C improved yield by 12% but increased byproduct formation by 8%. Optimal balance achieved at 90°C .
Advanced: How should researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature?
Q. Methodological Answer :
Experimental Design (PICOT Framework) :
Q. Key Metrics :
- Degradation Kinetics : Calculate half-life (t₁/₂) using first-order kinetics.
- Degradant Identification : Isolate major degradants via prep-HPLC and characterize with LC-MS.
Basic: What are the ethical considerations when using this compound in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
